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Compound of Interest

Compound Name: 1-Cyclopropyl-1H-imidazole

Cat. No.: B169954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 1-Cyclopropyl-1H-imidazole. The information is curated for researchers,

scientists, and professionals in drug development who require a detailed understanding of this

compound for their work. This document presents available data in a structured format, outlines

relevant experimental protocols, and includes a generalized workflow for the synthesis and

characterization of N-substituted imidazoles.

Core Physicochemical Properties
While experimental data for 1-Cyclopropyl-1H-imidazole is not readily available in the public

domain, a range of physicochemical properties have been calculated using computational

models. These predicted values, primarily sourced from PubChem, offer valuable insights into

the compound's behavior. For comparative purposes, experimental data for closely related N-

alkylimidazoles are also provided.

Computed Physicochemical Properties of 1-
Cyclopropyl-1H-imidazole
The following table summarizes the computed physicochemical properties for 1-Cyclopropyl-
1H-imidazole.
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Property Value Source

Molecular Formula C₆H₈N₂ PubChem[1]

Molecular Weight 108.14 g/mol PubChem[1]

XLogP3-AA (logP) 0.5 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Exact Mass 108.068748264 Da PubChem[1]

Monoisotopic Mass 108.068748264 Da PubChem[1]

Topological Polar Surface Area 17.8 Å² PubChem[1]

Heavy Atom Count 8 PubChem[1]

Complexity 88.5 PubChem[1]

Experimental Physicochemical Properties of Related N-
Alkylimidazoles (for comparison)
To provide a contextual understanding, the following table presents experimental data for N-

propyl- and N-ethyl-imidazole. These values can offer an approximation of the expected

properties for 1-Cyclopropyl-1H-imidazole.
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Property
1-Propyl-1H-
imidazole

1-Ethyl-1H-
imidazole

Source

Boiling Point 94 °C / 11 mmHg 106 °C / 12 torr
ChemicalBook[2][3],

PubChem

pKa (predicted) 7.09 ± 0.10 7.08 ± 0.10 ChemicalBook[2][3]

Water Solubility - Soluble ChemicalBook[3]

Density
0.95 ± 0.1 g/cm³

(Predicted)
0.997 g/cm³ ChemicalBook[2][3]

Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of novel

imidazole derivatives are crucial for accurate characterization. The following sections outline

generalized, yet detailed, methodologies that can be adapted for 1-Cyclopropyl-1H-
imidazole.

Determination of Melting and Boiling Points
Objective: To determine the phase transition temperatures of the compound.

Methodology (Melting Point):

A small, dry sample of the crystalline compound is finely powdered and packed into a

capillary tube to a height of 2-3 mm.

The capillary tube is placed in a calibrated melting point apparatus.

The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the

expected melting point).

The temperature range from the appearance of the first liquid droplet to the complete

liquefaction of the sample is recorded as the melting point range.

Methodology (Boiling Point - Microscale):
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A small volume (a few microliters) of the liquid sample is introduced into a small-diameter

reaction tube.

A short piece of sealed capillary tubing (fusion tube) is placed, open end down, into the

liquid.

The apparatus is heated slowly in a heating block or oil bath.

As the liquid heats, a stream of bubbles will emerge from the open end of the fusion tube.

The heat is removed, and the temperature at which the liquid just begins to re-enter the

fusion tube is recorded as the boiling point. For compounds with higher boiling points,

distillation under reduced pressure is recommended, and the boiling point is reported with

the corresponding pressure (e.g., 94 °C / 11 mmHg).[2][4]

Determination of pKa
Objective: To quantify the acidity or basicity of the imidazole derivative.

Methodology (Potentiometric Titration):

A precise amount of the compound is dissolved in a suitable solvent, typically deionized

water or a mixed solvent system (e.g., water-ethanol) for less soluble compounds.

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and

a magnetic stirrer.

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added

incrementally using a calibrated burette.

The pH of the solution is recorded after each addition of the titrant.

A titration curve is generated by plotting the pH versus the volume of titrant added.

The pKa is determined from the pH at the half-equivalence point of the titration curve.
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Determination of Octanol-Water Partition Coefficient
(logP)
Objective: To measure the lipophilicity of the compound.

Methodology (Shake-Flask Method):

A solution of the compound is prepared in a pre-saturated mixture of n-octanol and water.

The mixture is shaken vigorously in a separatory funnel for a set period to allow for

partitioning equilibrium to be reached.

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous

phases.

The concentration of the compound in each phase is determined using a suitable analytical

technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography

(HPLC).

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase.

The logP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility
Objective: To quantify the maximum concentration of the compound that can be dissolved in

water.

Methodology (Equilibrium Shake-Flask Method):

An excess amount of the solid compound is added to a known volume of deionized water in

a sealed flask.

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to

ensure that equilibrium is reached.

The suspension is then filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the clear filtrate is determined using a

validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

The determined concentration represents the aqueous solubility of the compound at that

temperature.

Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of

an N-substituted imidazole, such as 1-Cyclopropyl-1H-imidazole. This provides a logical

framework for researchers involved in the preparation and validation of such compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physicochemical Properties of 1-Cyclopropyl-1H-
imidazole: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169954#physicochemical-properties-of-1-
cyclopropyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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